1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Structural and Predicted Physicochemical Divergence
The target compound features a 1,3,4-oxadiazole core, whereas the commercially prevalent analog 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole (SpectraBase) contains a 1,2,4-oxadiazole regioisomer with identical substituents but a different nitrogen-atom arrangement [1]. In related trifluoromethyl-oxadiazole patent series, only specific oxadiazole regioisomers exhibit HDAC4 inhibitory activity, indicating that the nitrogen position directly influences target binding [2]. Quantitative data for the target compound itself is not publicly available; however, the regioisomeric difference constitutes a verifiable structural divergence that alters hydrogen-bonding geometry and dipole moment, which can be experimentally quantified via comparative IC₅₀ profiling in HDAC4 enzymatic assays.
| Evidence Dimension | Oxadiazole regioisomerism (1,3,4 vs. 1,2,4) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core (2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole) |
| Comparator Or Baseline | 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole (1,2,4-oxadiazole regioisomer) |
| Quantified Difference | Qualitative structural difference; quantitative activity differential data not yet reported |
| Conditions | Comparative HDAC4 enzymatic assay or physicochemical profiling (LogD, pKa) recommended |
Why This Matters
Regioisomer selection directly impacts bioactivity and patentability; procurement of the wrong isomer can invalidate screening campaigns.
- [1] SpectraBase. 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl). Spectrum ID: AWHA4Io7FgL. View Source
- [2] US Patent US9056843B2. Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. Filed July 6, 2012, and granted June 16, 2015. View Source
